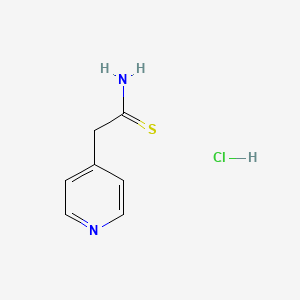
2-(Pyridin-4-yl)ethanethioamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-4-ylethanethioamide;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyridine ring attached to an ethanethioamide group, with a hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-ylethanethioamide;hydrochloride typically involves the reaction of 2-pyridin-4-ylethanethioamide with hydrochloric acid. The process can be summarized as follows:
Starting Materials: The synthesis begins with 2-pyridin-4-ylethanethioamide, which can be prepared by reacting 2-pyridinecarboxaldehyde with thioacetamide in the presence of a suitable catalyst.
Reaction with Hydrochloric Acid: The 2-pyridin-4-ylethanethioamide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-pyridin-4-ylethanethioamide;hydrochloride may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of 2-pyridin-4-ylethanethioamide are synthesized using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Formation of Hydrochloride Salt: The purified 2-pyridin-4-ylethanethioamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-4-ylethanethioamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated pyridines.
Scientific Research Applications
2-pyridin-4-ylethanethioamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-pyridin-4-ylethanethioamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in microbial metabolism.
Disrupting Cell Membranes: Interacting with the lipid components of cell membranes, leading to increased permeability and cell death.
Interfering with DNA Synthesis: Inhibiting the synthesis of nucleic acids, thereby preventing cell replication.
Comparison with Similar Compounds
Similar Compounds
- 2-pyridin-3-ylethanethioamide;hydrochloride
- 2-pyridin-2-ylethanethioamide;hydrochloride
- 2-pyridin-4-ylethanamine;hydrochloride
Uniqueness
2-pyridin-4-ylethanethioamide;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
172261-38-0 |
|---|---|
Molecular Formula |
C7H9ClN2S |
Molecular Weight |
188.68 g/mol |
IUPAC Name |
2-pyridin-4-ylethanethioamide;hydrochloride |
InChI |
InChI=1S/C7H8N2S.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2,(H2,8,10);1H |
InChI Key |
MJPQDXJWUQZAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(=S)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
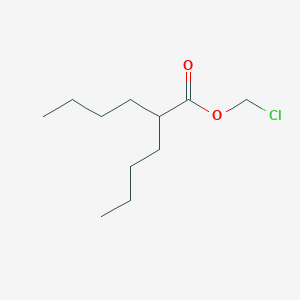
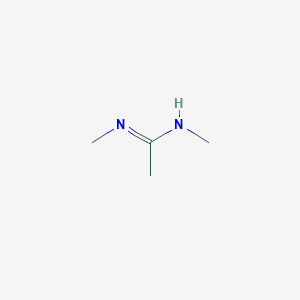
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
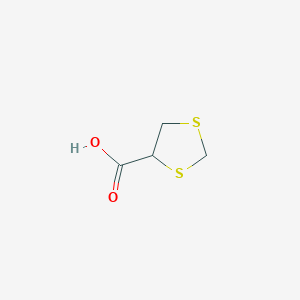
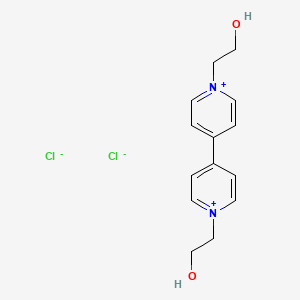
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
